molecular formula C10H17NO B1581830 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 3423-28-7

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B1581830
CAS RN: 3423-28-7
M. Wt: 167.25 g/mol
InChI Key: AKETXTOLBLTPTP-UHFFFAOYSA-N
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Patent
US05922732

Procedure details

2M Hydrochloric acid (8 drops) was added to a stirred solution of 2,5-dimethoxytetrahydrofuran (16.5 g) in water (70 ml). After 15 minutes a mixture of diisopropylamine (7.38 g) and 2M hydrochloric acid (40 ml) was added to the reaction followed by acetonedicarboxylic acid (18.25 g) and sodium acetate (10.0 g) in water (100 ml). After 3 days 1,3-acetonedicarboxylic acid (6.0 g) and sodium acetate (3.0 g) were added. After a further 6 days the mixture was basified to pH8 and extracted with ethyl acetate. The extracts were dried (MgSO4) and evaporated under reduced pressure. The aqueous fraction was then extracted with chloroform and the extracts dried (MgSO4) and evaporated under reduced pressure. Distillation of the combined extracts (95-115° C.; 18 mmHg) gave 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one (3.37 g).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18.25 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
16.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.[CH:10]([NH:13][CH:14]([CH3:16])[CH3:15])([CH3:12])[CH3:11].Cl.C(C(O)=O)C(CC(O)=O)=O.C([O-])(=O)C.[Na+]>Cl.O>[CH:10]([N:13]1[CH:6]2[CH2:5][CH2:16][CH:14]1[CH2:15][C:3](=[O:4])[CH2:7]2)([CH3:12])[CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.38 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
18.25 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
6 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the combined extracts (95-115° C.; 18 mmHg)

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C(C)(C)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.